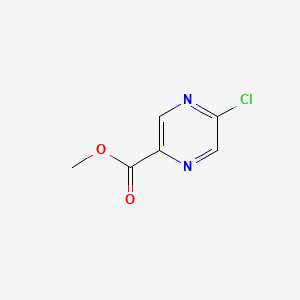

Methyl 2-chloropyrimidine-5-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOKXLBQCKCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504873 | |

| Record name | Methyl 2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287714-35-6 | |

| Record name | Methyl 2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Identification and Physicochemical Properties

An In-Depth Technical Guide to Methyl 2-chloropyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-chloropyrimidine-5-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Its unique structural features make it a versatile intermediate for synthesizing a wide array of biologically active compounds.

Methyl 2-chloropyrimidine-5-carboxylate is a fine chemical intermediate recognized for its role in constructing more complex molecular architectures.[1] Its fundamental identity and properties are summarized below.

-

Chemical Name: Methyl 2-chloropyrimidine-5-carboxylate

-

Synonyms: 2-Chloropyrimidine-5-carboxylic acid methyl ester, 2-Chloro-5-(methoxycarbonyl)pyrimidine[2][3]

The compound's physical and chemical characteristics are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3][5] |

| Molecular Weight | 172.57 g/mol | [2][5] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 76 °C | [2] |

| Boiling Point | 304.3 °C | [2] |

| Density | 1.4 g/cm³ | [2] |

| Flash Point | 138 °C | [2] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM) | [4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of Methyl 2-chloropyrimidine-5-carboxylate is a well-established process, typically achieved through a diazotization-chlorination sequence starting from an amino-pyrimidine precursor. This transformation is a cornerstone of heterocyclic chemistry, enabling the introduction of a versatile chloro-substituent that serves as a handle for further functionalization.

Experimental Protocol: Synthesis from Methyl 2-aminopyrimidine-5-carboxylate

This protocol outlines a common laboratory-scale synthesis.[4]

Step 1: Diazotization

-

Suspend Methyl 2-aminopyrimidine-5-carboxylate (7 g, 0.046 mol) in a mixture of concentrated hydrochloric acid (15.2 mL) and dichloromethane (60 mL).

-

Cool the reaction mixture to 15-20 °C.

-

Slowly add zinc chloride (18.6 g, 0.138 mol) while maintaining the temperature at 15-20 °C. Stir for 30 minutes.

-

Cool the suspension to 5-10 °C.

-

Add sodium nitrite (9.5 g, 0.138 mol) in portions, ensuring the internal temperature does not exceed 10 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

Step 2: Chloro-de-diazotization (Sandmeyer-type reaction)

-

Continue stirring the reaction mixture for 2 hours at 5-10 °C. The diazonium group is replaced by a chlorine atom from the chloride-rich environment.

Step 3: Work-up and Purification

-

Slowly quench the reaction by pouring the mixture into ice water (50 mL).

-

Separate the organic layer. Extract the aqueous phase twice with dichloromethane (30 mL each).

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude product.

-

Suspend the crude solid in hexane (20 mL) and heat at 60 °C for 30 minutes to slurry wash.

-

Filter the mixture. The filtrate is concentrated to afford the pure Methyl 2-chloropyrimidine-5-carboxylate as an off-white solid (yield: 44.4%).[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Methyl 2-chloropyrimidine-5-carboxylate.

Reactivity and Synthetic Utility

The synthetic value of Methyl 2-chloropyrimidine-5-carboxylate stems from its two primary reactive sites: the electrophilic C2 position and the C5 ester group.[1]

-

Nucleophilic Aromatic Substitution (SₙAr) at C2: The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is an excellent leaving group. It is readily displaced by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block.[1] Common nucleophiles include amines, thiols, and alcohols, leading to the formation of 2-amino, 2-thio, or 2-alkoxy pyrimidine derivatives, respectively. These derivatives are prevalent motifs in pharmacologically active molecules.[6]

-

Ester Group Modification at C5: The methyl ester at the 5-position can be easily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another point for molecular elaboration.

General Reactivity Pathways Diagram

Caption: Key derivatization pathways for the core scaffold.

Applications in Drug Discovery

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, forming the core of numerous approved drugs. Methyl 2-chloropyrimidine-5-carboxylate serves as a critical starting material for novel drug candidates.

-

ACSS2 Inhibitors: The compound is explicitly cited as a key intermediate for the synthesis of ACSS2 (Acyl-CoA Synthetase Short-chain family member 2) inhibitors.[4][7] These inhibitors have shown potential as anti-inflammatory and anti-depressant agents, highlighting the direct therapeutic relevance of this building block.[7]

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold, readily accessible from this intermediate, is a privileged structure in the development of protein kinase inhibitors for oncology.

-

General Medicinal Chemistry: Its versatility makes it a valuable tool for structure-activity relationship (SAR) studies.[7] Chemists can rapidly generate libraries of compounds by varying the nucleophile that displaces the 2-chloro group and modifying the C5-ester, allowing for the fine-tuning of pharmacological properties.[8][9]

Drug Development Workflow Visualization

Caption: Role as a key intermediate in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's hazardous properties.[10]

Hazard Identification

-

GHS Pictograms: Warning

-

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2][10]

-

Personal Protective Equipment:

-

Handling Practices:

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][10][12] Store locked up and away from incompatible materials like strong oxidizing agents.[2][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][10]

References

-

Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE CAS#: 287714-35-6. ChemWhat. [Link]

-

Methyl 2-chloropyrimidine-5-carboxylate: A Vital Fine Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mastering Chemical Synthesis: A Guide to Key Intermediates like Methyl 2-chloropyrimidine-5-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl- 2-Chloro Pyridine- 5-carboxylate (58481-11-1). CYNOR LABORATORIES. [Link]

-

The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]

-

Methyl 2-methylpyrimidine-5-carboxylate. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 2-chloropyrimidine-5-carboxylate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloropyrimidine-5-carboxylate

Introduction

Methyl 2-chloropyrimidine-5-carboxylate stands as a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural arrangement, featuring an electron-deficient pyrimidine ring substituted with an electrophilic chlorine atom and a methyl ester group, makes it a versatile intermediate for constructing more complex molecular architectures. Notably, this compound is a key precursor in the synthesis of advanced therapeutic agents, including potent and selective Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, which hold promise in oncology and metabolic diseases.[1]

A thorough understanding of the fundamental physical and chemical properties of a starting material is a non-negotiable prerequisite for successful and reproducible research and development. For researchers, scientists, and drug development professionals, these properties dictate everything from storage conditions and handling procedures to reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of Methyl 2-chloropyrimidine-5-carboxylate, grounded in established scientific principles and validated experimental methodologies.

Chemical Identity and Molecular Structure

The identity of a chemical compound is fundamentally defined by its structure and molecular formula. These attributes, in turn, govern its macroscopic physical properties.

Table 1: Chemical Identifiers for Methyl 2-chloropyrimidine-5-carboxylate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 287714-35-6 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 172.57 g/mol | [2][3] |

| IUPAC Name | methyl 2-chloropyrimidine-5-carboxylate | |

| InChIKey | VJOKXLBQCKCWLV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)Cl |[3] |

The molecule's architecture is key to its behavior. The pyrimidine ring is a nitrogenous heterocycle, and the two nitrogen atoms act as electron-withdrawing groups, influencing the aromaticity and reactivity of the ring. The chlorine atom at the 2-position is a labile leaving group, prime for nucleophilic aromatic substitution reactions. The methyl ester at the 5-position provides a site for hydrolysis or amidation and significantly contributes to the molecule's polarity.

Core Physicochemical Properties

The measurable physical properties of a compound are the manifestation of its molecular structure. These parameters are critical for quality control, process development, and ensuring the consistency of experimental outcomes.

Table 2: Summary of Physical Properties

| Property | Value | Significance & Field Insights | Source(s) |

|---|---|---|---|

| Appearance | White to off-white powder | The color and form are initial indicators of purity. Any deviation may suggest impurities or degradation. | [2] |

| Melting Point | 76 °C | A sharp melting point is a strong indicator of high purity. This value is crucial for setting drying temperatures and avoiding degradation during processing. | [2] |

| Boiling Point | 304.3 °C (at 760 mmHg) | The high boiling point indicates low volatility and good thermal stability under normal conditions, simplifying handling. | [2] |

| Density | ~1.4 g/cm³ | Important for process calculations, such as reactor volume and solvent requirements during scale-up. | [2] |

| Flash Point | 138 °C | Classifies the compound as non-flammable under standard laboratory conditions, informing safety protocols. | [2] |

| Vapor Pressure | 0.000883 mmHg at 25°C | The very low vapor pressure confirms the compound is a stable solid with minimal risk of inhalation exposure at room temperature. | [2] |

| Refractive Index | 1.534 | A useful parameter for quality control if the material can be analyzed in a molten state or as a solution. |[2] |

Solubility Profile

As a Senior Application Scientist, I must emphasize that solubility is arguably one of the most critical physical properties in drug discovery. It directly impacts bioavailability, formulation, and the design of purification processes.

While specific quantitative solubility data for Methyl 2-chloropyrimidine-5-carboxylate is not extensively published, we can infer its likely behavior from its structure.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to exhibit good solubility due to the polar pyrimidine and ester functionalities.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated, making these solvents suitable for reaction and extraction.

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected. The related ethyl ester is documented as being soluble in methanol.[5]

-

Water: Poor solubility is predicted due to the overall hydrophobic character imparted by the chlorinated heterocyclic ring.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Low solubility is expected, which can be leveraged for precipitation or crystallization during purification.

For definitive analysis, determining the thermodynamic equilibrium solubility via the shake-flask method is the gold standard. A detailed protocol is provided in Section 3.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for chemical structure confirmation and purity assessment.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides definitive structural confirmation.

-

¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 2H), 4.00 (s, 3H).[1]

-

Interpretation: The singlet at 9.15 ppm corresponds to the two equivalent protons on the pyrimidine ring (H4 and H6). The singlet at 4.00 ppm is characteristic of the three protons of the methyl ester group. The integration (2H:3H) and chemical shifts are fully consistent with the assigned structure.

-

-

-

Predicted ¹³C Shifts:

-

~164 ppm: Carbonyl carbon (C=O) of the ester.

-

~160-162 ppm: Pyrimidine carbons adjacent to chlorine and nitrogen (C2, C4, C6).

-

~120 ppm: Pyrimidine carbon bearing the ester (C5).

-

~53 ppm: Methyl carbon (-OCH₃) of the ester.

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration from the methyl ester.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching vibration of the ester group.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide fragmentation information.

-

Exact Mass: 172.0040 u (for C₆H₅³⁵ClN₂O₂).

-

Expected Ionization: In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 173.0118.

-

Field Note: One synthesis report documents an LC-MS ion at m/z 214.1, corresponding to an acetonitrile adduct [M+ACN+H]⁺.[1] This is a common observation in LC-MS analysis and serves as a practical reminder for chemists to consider solvent adducts during spectral interpretation.

-

Experimental Protocols for Property Verification

Trustworthiness in science is built on verifiable data. The following protocols describe standardized, self-validating methods for determining critical physical properties.

Protocol: Melting Point Determination (Capillary Method)

This method is based on the standards outlined in USP General Chapter <741> and is the benchmark for accurate melting range determination.[8] A narrow melting range (<1 °C) is indicative of high purity.[9]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the Methyl 2-chloropyrimidine-5-carboxylate sample is completely dry, ideally by drying under vacuum over a desiccant. The presence of residual solvent will depress the melting point.[8]

-

Loading: Crush the dry sample into a fine powder. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a tight column of 2.5–3.5 mm at the bottom.[8]

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Estimation (Optional but Recommended): Set a fast ramp rate (~10 °C/minute) to quickly determine an approximate melting temperature. This saves time during the precise measurement.

-

Accurate Measurement: Using a fresh sample, set the apparatus to a temperature approximately 5 °C below the estimated melting point. Once this temperature is reached, reduce the heating rate to 1–2 °C/minute. A slow ramp rate is essential for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Data Recording:

-

T-onset: Record the temperature at which the first sign of melting (the collapse of the column or appearance of liquid) is observed.

-

T-clear: Record the temperature at which the last solid particle melts into a clear liquid.

-

-

Reporting: The result is reported as the range from T-onset to T-clear. For this compound, a pure sample should melt within a narrow range around 76 °C.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, aligned with USP General Chapter <1236>, is the definitive technique for measuring the thermodynamic (true) equilibrium solubility of a compound.[10][11][12]

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid Methyl 2-chloropyrimidine-5-carboxylate to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial or flask. The key is to ensure that undissolved solid remains present throughout the experiment, guaranteeing saturation.[12][13]

-

Equilibration: Place the sealed vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[14][15] This step is critical; insufficient time will lead to an underestimation of solubility.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases. This is best achieved by centrifugation followed by drawing off the supernatant, or by filtering the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not bind the analyte.

-

Quantification: Carefully take a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analysis: Analyze the concentration of the diluted solution using a validated, specific analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically reported in units of mg/mL or µg/mL.

Safe Handling and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Avoid generating dust. Handle the solid carefully.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

To maintain the integrity and purity of the compound, store it in a tightly closed container.

-

Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

Methyl 2-chloropyrimidine-5-carboxylate is a high-value chemical intermediate whose utility in research and drug development is directly tied to its physicochemical properties. Its well-defined melting point of 76 °C serves as a reliable benchmark for purity, while its predicted solubility profile guides its use in reactions and purifications. The compound's distinct spectroscopic fingerprints (NMR, IR, MS) provide the necessary tools for unambiguous identification and quality control. By employing the standardized, robust protocols detailed in this guide, researchers and scientists can ensure the generation of accurate and reproducible data, thereby accelerating the journey from chemical synthesis to innovative therapeutic discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Techniques. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Baka, E., et al. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-41. Retrieved from [Link]

-

Scribd. (n.d.). USP 42 Description & Relative Solubility. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Retrieved from [Link]

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

Sources

- 1. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl 2-Chloropyrimidine-5-carboxylate | 89793-12-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. thinksrs.com [thinksrs.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. biorelevant.com [biorelevant.com]

- 11. uspnf.com [uspnf.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

Methyl 2-chloropyrimidine-5-carboxylate: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of methyl 2-chloropyrimidine-5-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, dissect a reliable synthesis protocol, and illuminate its application in the development of novel therapeutics, with a focus on causality and experimental rationale.

Core Molecular Profile

Methyl 2-chloropyrimidine-5-carboxylate is a substituted pyrimidine derivative featuring a reactive chlorine atom and a methyl ester group. These functionalities make it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2]

Physicochemical and Structural Data

A comprehensive understanding of the molecule's properties is the bedrock of its effective application in research and development. The key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 172.57 g/mol | [3] |

| Exact Mass | 172.003952 u | [4] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][3][4][5] |

| CAS Number | 287714-35-6 | [1][3][4][6] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 76 °C | [4] |

| Boiling Point | 304.3 °C | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| SMILES | COC(=O)C1=CN=C(Cl)N=C1 | [3] |

| InChIKey | VJOKXLBQCKCWLV-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

The synthesis of methyl 2-chloropyrimidine-5-carboxylate is a critical process for ensuring a high-purity starting material for subsequent reactions. A common and effective method involves the diazotization of an amino-pyrimidine precursor followed by a Sandmeyer-type reaction.

Synthetic Workflow Overview

The following diagram illustrates the key steps in a typical synthesis protocol.

Caption: Major reaction pathways for methyl 2-chloropyrimidine-5-carboxylate.

This dual reactivity makes it an essential precursor for creating complex heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs). [2]For example, it is used in Suzuki cross-coupling reactions to form biaryl systems, a common motif in drug discovery. [2]

Application in the Synthesis of ACSS2 Inhibitors

A notable application of methyl 2-chloropyrimidine-5-carboxylate is in the preparation of Acetyl-CoA Synthetase 2 (ACSS2) inhibitors. [6][7]These inhibitors have shown potential as anti-inflammatory and anti-depressant agents, highlighting the therapeutic relevance of this chemical intermediate. [6][7]The ability to reliably synthesize and functionalize this pyrimidine core is crucial for advancing research in this area. [1][7]

Analytical Characterization

Confirmation of the structure and purity of synthesized methyl 2-chloropyrimidine-5-carboxylate is typically achieved through standard analytical techniques. Spectroscopic data, including ¹H NMR, is available for this compound. [6][8]The expected ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl protons around 4.00 ppm and a singlet for the two equivalent pyrimidine protons at approximately 9.15 ppm. [6]

Safety and Handling

Methyl 2-chloropyrimidine-5-carboxylate is associated with several hazard statements, and appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [2]* Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [4]Handle in a well-ventilated area or a fume hood. [4]Avoid breathing dust, fumes, or vapors. [4] Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

Methyl 2-chloropyrimidine-5-carboxylate is a high-value synthetic intermediate with a well-defined molecular profile and established synthetic routes. Its bifunctional nature allows for diverse chemical modifications, making it an indispensable tool for medicinal chemists. Its role in the synthesis of promising therapeutic agents, such as ACSS2 inhibitors, underscores its importance in the ongoing quest for novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in pharmaceutical research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. [Link]

-

ChemWhat. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE CAS#: 287714-35-6. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-chloropyrimidine-5-carboxylate: A Vital Fine Chemical Intermediate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE(287714-35-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloropyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6), a key intermediate in contemporary pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to instill a deep, causality-driven understanding of the analytical workflow. We will explore the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in the gold-standard confirmation by X-ray Crystallography. Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the rationale behind experimental choices, detailed protocols, and the interpretation of complex datasets.

Introduction: The Imperative for Unambiguous Characterization

Methyl 2-chloropyrimidine-5-carboxylate is a pivotal heterocyclic building block, notably utilized in the synthesis of advanced therapeutic agents such as ACSS2 inhibitors, which have shown potential anti-inflammatory and anti-depressant activities.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, capable of diverse molecular interactions.[3] The precise arrangement of its substituents—the chloro group at the 2-position and the methyl carboxylate at the 5-position—is critical to its reactivity in subsequent synthetic steps and, ultimately, to the biological activity of the final active pharmaceutical ingredient (API).[4]

Erroneous structural assignment can lead to the synthesis of inactive or toxic isomeric impurities, resulting in significant financial and temporal losses in the drug development pipeline. Therefore, a rigorous, multi-technique approach to structure elucidation is not merely an academic exercise but a critical quality control checkpoint. This guide establishes a logical and robust workflow for confirming the molecular structure of this vital intermediate.

Foundational Analysis: The Hypothesized Structure and Core Properties

Before embarking on spectroscopic analysis, it is essential to establish the foundational properties of the target compound based on its chemical identity.

Table 1: Core Properties of Methyl 2-chloropyrimidine-5-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [5] |

| Molecular Weight | 172.57 g/mol | [5] |

| Appearance | White to off-white powder/solid | [4] |

| CAS Number | 287714-35-6 | [6] |

The logical first step in any structure elucidation is to confirm that the molecular weight of the synthesized compound matches the theoretical value. Mass spectrometry is the ideal technique for this initial verification.

A Multi-Technique Approach to Structural Verification

No single analytical technique can provide absolute structural proof. A synergistic approach, where the weaknesses of one method are compensated by the strengths of another, is the cornerstone of authoritative structure elucidation. This guide employs a workflow that builds a progressively detailed picture of the molecule.

Caption: Workflow for definitive structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Experience: The first question to answer is: "Do I have the right molecule?" Mass spectrometry directly addresses this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. For Methyl 2-chloropyrimidine-5-carboxylate, we expect a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a powerful validation point. The M+2 peak (from the ³⁷Cl isotope) should be approximately one-third the intensity of the main molecular ion peak (M+, from ³⁵Cl).

Expected Fragmentation Pattern: Electron Ionization (EI) mass spectrometry will not only provide the molecular ion but will also induce fragmentation. The fragmentation pattern is a molecular fingerprint. Key expected fragments include:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺, leading to an acylium ion.

-

Loss of the methyl ester group (-COOCH₃): [M - 59]⁺.

-

Cleavage of the pyrimidine ring: Heterocyclic rings can undergo complex fragmentation, but characteristic losses related to the ring structure are expected.[3][7]

Table 2: Predicted MS Data for C₆H₅ClN₂O₂

| Ion | m/z (³⁵Cl) | m/z (³⁷Cl) | Description |

| [M]⁺ | 172 | 174 | Molecular Ion |

| [M - OCH₃]⁺ | 141 | 143 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 113 | 115 | Loss of carbomethoxy radical |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the compound in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup:

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-300.

-

Analysis: Identify the molecular ion peak [M]⁺ and the corresponding [M+2]⁺ peak. Analyze the relative abundance to confirm the 3:1 ratio indicative of a chlorine atom. Correlate major fragment ions with logical bond cleavages.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: While MS confirms the mass, FTIR confirms the presence of the correct functional groups. The ester and aromatic heterocyclic nature of the molecule will produce characteristic absorption bands. The absence of unexpected peaks (e.g., a broad O-H stretch from a carboxylic acid impurity) is as important as the presence of expected ones. This provides a rapid check for the integrity of the ester group and the overall structure.[9]

Expected Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹. Conjugation with the pyrimidine ring may shift this slightly.[10]

-

Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the pyrimidine ring.[11]

-

C-O Stretch (Ester): A strong peak in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methyl): Peaks just below 3000 cm⁻¹.

-

C-Cl Stretch: Typically found in the 800-600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup:

-

Mode: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically sufficient.

-

-

Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the two.

-

Analysis: Identify the key absorption bands and match them to the expected functional groups as detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience: NMR is the most powerful technique for elucidating the precise atom-to-atom connectivity of a molecule in solution. For Methyl 2-chloropyrimidine-5-carboxylate, ¹H and ¹³C NMR will definitively place the substituents on the pyrimidine ring.

¹H NMR Analysis

The structure has two distinct types of protons: those on the pyrimidine ring and those on the methyl ester.

-

Pyrimidine Protons: The two protons on the pyrimidine ring are at positions 4 and 6. Due to the symmetrical electronic environment, they are expected to be chemically equivalent, appearing as a single sharp singlet. Their chemical shift will be significantly downfield (>8.5 ppm) due to the electron-withdrawing effects of the two ring nitrogens, the chlorine, and the carboxylate group.

-

Methyl Protons: The three protons of the methyl group of the ester will also appear as a sharp singlet, typically in the 3.8-4.0 ppm region.

Table 3: Published ¹H NMR Data for Methyl 2-chloropyrimidine-5-carboxylate

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| 9.15 ppm | Singlet (s) | 2H | H-4, H-6 | [6] |

| 4.00 ppm | Singlet (s) | 3H | -OCH₃ | [6] |

¹³C NMR Analysis

Predicting the ¹³C NMR spectrum requires comparing it to known data for substituted pyrimidines.[12][13] The molecule has 5 unique carbon environments (C2, C4/C6, C5, C=O, and -OCH₃).

-

C2 (bearing Cl): This carbon will be highly deshielded and is expected to appear around 160-165 ppm.

-

C4 and C6: These equivalent carbons are adjacent to nitrogen and will also be significantly downfield, expected around 158-162 ppm.

-

C5 (bearing ester): This carbon will be more shielded than the others in the ring, expected around 120-125 ppm.

-

C=O (Ester Carbonyl): Expected in the typical ester range of 160-170 ppm.

-

-OCH₃ (Methyl Carbon): Expected around 52-55 ppm.

Trustworthiness: To unambiguously assign these carbons, especially the closely spaced C2, C4/C6, and C=O signals, 2D NMR experiments are essential. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the C4/C6 carbons to their attached protons (the singlet at 9.15 ppm). A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show long-range correlations, for example, from the methyl protons (4.00 ppm) to the C=O carbon, and from the ring protons (9.15 ppm) to C5 and the C=O carbon, cementing the entire structure.

Caption: Expected key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

-

Ensure sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

-

-

2D NMR Acquisition (if required for ambiguity):

-

Run standard HSQC and HMBC experiments to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.

-

-

Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and 2D correlations.

X-ray Crystallography: The Definitive Proof

Authoritative Grounding: While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the only direct, unambiguous visualization of the molecular structure in three dimensions.[5] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, serving as the ultimate arbiter of structural identity. While a crystal structure for the title compound is not publicly available, data for the closely related Methyl 4-amino-2-chloropyrimidine-5-carboxylate has been published, demonstrating that these types of molecules form crystals suitable for analysis.[2]

The Causality of the Experiment: This technique works by passing X-rays through a single, well-ordered crystal. The crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be generated, from which the atomic positions are refined.[5] Obtaining a suitable crystal is often the most challenging step.

Experimental Protocol: Single-Crystal Growth

-

Objective: To grow a single, defect-free crystal of sufficient size and quality for diffraction.

-

Method - Slow Evaporation: a. Select a suitable solvent or solvent system in which the compound is moderately soluble (e.g., dichloromethane, ethyl acetate, or a mixture with hexane).[2] b. Prepare a saturated or near-saturated solution of the compound at room temperature. c. Filter the solution to remove any particulate matter. d. Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. e. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Selection: Once crystals have formed, select a suitable candidate under a microscope. A good crystal will be transparent with well-defined faces and no visible cracks or defects.

-

Data Collection: Mount the selected crystal on a goniometer head and place it in the X-ray beam of a single-crystal diffractometer for data collection.

Data Synthesis and Final Confirmation

-

MS confirms the molecular formula C₆H₅ClN₂O₂ via the correct molecular weight and the characteristic 3:1 isotopic pattern for chlorine.

-

FTIR confirms the presence of the key functional groups: an ester (C=O, C-O) and a substituted aromatic ring (C=C, C=N).

-

¹H NMR shows two singlets with a 2:3 integration ratio, corresponding to the two equivalent pyrimidine protons and the three methyl ester protons at their expected chemical shifts.

-

¹³C NMR shows the correct number of carbon signals with chemical shifts consistent with the proposed structure.

-

2D NMR (if performed) provides unequivocal evidence of the connectivity between the protons and carbons.

-

X-ray Crystallography (if successful) provides a 3D model of the molecule, confirming all of the above with absolute certainty.

References

- He, Y., & Kang, B. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(7), o2883–o2884.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

He, Y., & Kang, B. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(8), o869. Available at: [Link]

-

Perjési, P., & Sebestyén, A. (2009). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(9), 3613-3622. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

-

Kumar, S., & Narasimhan, B. (2018). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 10(5), 128-133. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

El-Gohary, N. S. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6, 1-10. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. Available at: [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]

-

De Gruyter. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. Available at: [Link]

Sources

- 1. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]

- 7. article.sapub.org [article.sapub.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. journalwjbphs.com [journalwjbphs.com]

- 11. ijirset.com [ijirset.com]

- 12. mdpi.com [mdpi.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 2-chloropyrimidine-5-carboxylate

Introduction: The Central Role of a Versatile Building Block

In the landscape of modern drug discovery and development, the strategic synthesis of complex molecular architectures is paramount. Heterocyclic compounds, particularly pyrimidine derivatives, form the backbone of numerous therapeutic agents. Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6) has emerged as a critical intermediate, valued for its dual reactive sites: a nucleophilic substitution-ready chloro group and a versatile methyl ester.[1] Its application in the synthesis of novel therapeutics, including potent and selective ACSS2 inhibitors with anti-inflammatory and anti-depressant activities, underscores its importance to medicinal chemists and process scientists.[2][3]

Given its role as a foundational precursor, the unambiguous structural confirmation and purity assessment of this compound are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, serves as the "gold standard" for this purpose, providing rapid, precise, and non-destructive analysis at the atomic level.[4] This guide provides an in-depth, field-proven perspective on the complete workflow for ¹H NMR analysis of Methyl 2-chloropyrimidine-5-carboxylate, from sample preparation to detailed spectral interpretation, empowering researchers to confidently verify the integrity of this key synthetic intermediate.

Part 1: Core Principles of ¹H NMR for Pyrimidine Systems

The ¹H NMR spectrum of Methyl 2-chloropyrimidine-5-carboxylate is dictated by its unique electronic landscape. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent property, compounded by the electron-withdrawing effects of the C2-chloro and C5-carboxylate substituents, results in a significant downfield shift (deshielding) of the aromatic protons.

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is governed by the local electronic environment of the proton. Electron-withdrawing groups decrease the electron density around a proton, shifting its signal to a higher ppm value (downfield).

-

Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent atoms, transmitted through the bonding electrons, causes signals to split into multiplets.[5] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and spatial relationship of protons.[6] For this molecule, we anticipate a four-bond meta-coupling between the pyrimidine protons, which is typically small (¹J ≈ 1-3 Hz).

-

Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons of each type in the molecule.

Part 2: A Self-Validating Protocol for High-Fidelity ¹H NMR Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and optimized instrument parameters. The following protocol is designed to produce high-resolution, artifact-free spectra.

Experimental Protocol: Sample Preparation & Instrument Setup

Rationale-Driven Sample Preparation:

-

Analyte Weighing: Accurately weigh 5-15 mg of Methyl 2-chloropyrimidine-5-carboxylate. This quantity is optimal for achieving a high signal-to-noise ratio in a minimal number of scans for a small molecule, without causing issues like line broadening or shimming difficulties that can arise from overly concentrated samples.[7][8][9]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock system.[8] CDCl₃ is a common first choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal reference standard (δ = 0.00 ppm) for ¹H NMR in organic solvents due to its chemical inertness and single, sharp signal that does not typically overlap with analyte signals.[10]

-

Dissolution and Filtration: Ensure the sample is fully dissolved, using gentle vortexing if necessary. To obtain sharp, well-resolved peaks, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] Solid particles disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[10]

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

Optimized Spectrometer Parameters (400 MHz Example):

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse experiment is sufficient for quantitative analysis and allows for faster repetition rates compared to a 90° pulse. |

| Number of Scans (NS) | 8 to 16 | Provides excellent signal-to-noise for a sample of this concentration. |

| Relaxation Delay (D1) | 5 seconds | A longer delay ensures that all protons, especially those with longer relaxation times, have fully relaxed before the next pulse, which is critical for accurate signal integration. |

| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time results in better digital resolution, allowing for the clear definition of sharp singlets and small coupling constants. |

| Spectral Width (SW) | ~20 ppm | A wide spectral window (e.g., -2 to 18 ppm) ensures that all signals, including potentially broad peaks from acidic impurities, are captured. |

Part 3: Spectral Interpretation and Structural Verification

The structure of Methyl 2-chloropyrimidine-5-carboxylate dictates a simple yet highly characteristic ¹H NMR spectrum.

Figure 1: Molecular structure with key proton environments highlighted.

Detailed Analysis of Expected Signals

The molecule contains two distinct proton environments on the pyrimidine ring (H4 and H6) and one on the methyl ester group.

-

Pyrimidine Protons (H4 & H6):

-

Environment: These two protons are chemically non-equivalent. H4 is positioned between a nitrogen atom and the C5-ester group, while H6 is between two nitrogen atoms. Both are heavily deshielded by the aromatic ring current and the electron-withdrawing nature of the nitrogens and substituents.

-

Expected Chemical Shift: They are expected to appear far downfield, typically in the δ 9.0 - 9.3 ppm region. Due to their different electronic environments, they should present as two separate signals.

-

Multiplicity: H4 and H6 are separated by four bonds. They will likely exhibit a small meta-coupling (⁴JH4-H6) of approximately 2.0 Hz.[11] Therefore, each signal is expected to be a narrow doublet (d) or, if the coupling is not resolved, a sharp singlet (s) . A literature report for a CDCl₃ solution notes a singlet at δ 9.15 ppm integrating to 2H, suggesting the two protons may be coincidentally isochronous (having the same chemical shift) in that specific solvent and at a 400 MHz field strength.[2] However, analysis in a different solvent (like DMSO-d₆) or at a higher field strength would likely resolve these into two distinct signals.

-

Integration: Each signal (if resolved) would integrate to 1H. If observed as a single peak, it would integrate to 2H.

-

-

Methyl Ester Protons (-OCH₃):

-

Environment: These three protons are attached to an oxygen atom, which is adjacent to a carbonyl group. They are shielded relative to the aromatic protons.

-

Expected Chemical Shift: This group is expected to produce a signal in the δ 3.9 - 4.1 ppm range. A reported value is δ 4.00 ppm.[2]

-

Multiplicity: As there are no protons on the adjacent atoms, the signal will be a sharp singlet (s) .

-

Integration: The signal will integrate to 3H .

-

Summary of Predicted ¹H NMR Data

| Assigned Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 / H6 | 9.0 - 9.3 | Doublet (or Singlet) | ⁴J ≈ 2.0 | 2H (total) |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A | 3H |

Part 4: Quality Control: Identifying Impurities and Artifacts

An integral part of spectral analysis is the identification of signals that do not belong to the target compound.

-

Starting Material (Methyl 2-aminopyrimidine-5-carboxylate): If the initial Sandmeyer reaction is incomplete, the precursor may be present.[2] Its ¹H NMR spectrum would show pyrimidine protons at slightly different shifts and a characteristic broad singlet for the -NH₂ protons (typically δ 5.0-8.0 ppm), which would be absent in the pure product.[12]

-

Hydrolysis Product (2-Chloropyrimidine-5-carboxylic acid): Exposure to moisture can hydrolyze the methyl ester. This would result in the disappearance of the methyl singlet around δ 4.0 ppm and the appearance of a very broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton (-COOH).[13]

-

Residual Solvents: The spectrum will always show residual peaks from the non-deuterated portion of the NMR solvent (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃; DMSO-d₅ at δ 2.50 ppm in DMSO-d₆). A peak for water (H₂O) is also common and appears as a broad singlet, typically around δ 1.56 ppm in CDCl₃ or δ 3.33 ppm in DMSO-d₆.

Conclusion

The ¹H NMR analysis of Methyl 2-chloropyrimidine-5-carboxylate is a powerful and definitive method for its structural confirmation and purity assessment. A successful analysis hinges on a robust experimental protocol and a nuanced understanding of the molecule's electronic structure. The expected spectrum is characterized by two downfield aromatic signals and one upfield methyl singlet, with relative integrations of 2:3. By carefully following the validated procedures outlined in this guide, researchers and drug development professionals can confidently verify the identity and quality of this essential chemical intermediate, ensuring the integrity of their subsequent synthetic endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Arizona. How to Prepare Samples for NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Faculty of Mathematical & Physical Sciences, UCL. Sample Preparation. [Link]

-

National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film.... [Link]

-

National Institutes of Health (NIH). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

National Institutes of Health (NIH). NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

-

Der Pharma Chemica. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. [Link]

-

Canadian Science Publishing. Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. [Link]

-

ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

-

MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

ResearchGate. 1H NMR spectra of starting material, intermediates and the desired.... [Link]

-

National Institutes of Health (NIH). Perspectives on NMR in drug discovery: a technique comes of age. [Link]

-

ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. [Link]

-

Wikipedia. J-coupling. [Link]

-

Chemistry LibreTexts. J-Coupling (Scalar). [Link]

-

Autechaux. Methyl 2-chloropyrimidine-5-carboxylate: A Vital Fine Chemical Intermediate. [Link]

-

PubChem. Methyl 2-aminopyrimidine-5-carboxylate. [Link]

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. J-coupling - Wikipedia [en.wikipedia.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. organomation.com [organomation.com]

- 11. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 12. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-chloropyrimidine-5-carboxylate

Introduction

Methyl 2-chloropyrimidine-5-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom and an ester functional group on the pyrimidine core makes it a versatile intermediate for the synthesis of a diverse array of complex molecules. The pyrimidine scaffold itself is a cornerstone of numerous biologically active compounds, including nucleic acids, and its derivatives have found applications as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Notably, methyl 2-chloropyrimidine-5-carboxylate has been identified as a key intermediate in the preparation of ACSS2 inhibitors, which are under investigation for their potential anti-inflammatory and anti-depressant activities.[4][5]

This technical guide provides an in-depth exploration of the primary synthetic pathways to methyl 2-chloropyrimidine-5-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to enable informed decisions in the laboratory. We will delve into the most direct synthetic routes, explore alternative strategies involving the construction of the pyrimidine ring, and provide a comparative analysis to guide the selection of the most suitable pathway for a given research and development context.

Primary Synthesis Pathway: Diazotization and Chlorination of 2-Aminopyrimidine-5-carboxylate

One of the most direct and frequently employed methods for the synthesis of methyl 2-chloropyrimidine-5-carboxylate is the diazotization of methyl 2-aminopyrimidine-5-carboxylate, followed by a Sandmeyer-type reaction to introduce the chlorine atom. This pathway is advantageous due to the commercial availability of the starting amino-pyrimidine ester.

The core of this transformation lies in the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion. The reaction is typically carried out in an acidic medium, with sodium nitrite as the diazotizing agent and a chloride source, often in the presence of a catalyst like zinc chloride.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Diazotization: In the presence of a strong acid (e.g., hydrochloric acid), sodium nitrite is protonated to form nitrous acid (HONO). The 2-amino group of the pyrimidine ring then attacks the protonated nitrous acid to form a diazonium salt intermediate.

-

Chloride Displacement (Sandmeyer-type reaction): The diazonium group is an excellent leaving group (as dinitrogen gas), and in the presence of a high concentration of chloride ions and a catalyst like zinc chloride, it is displaced by a chloride ion to yield the desired methyl 2-chloropyrimidine-5-carboxylate.

Experimental Protocol

A representative experimental procedure is as follows:

-

To a stirred solution of concentrated hydrochloric acid and dichloromethane, add methyl 2-aminopyrimidine-5-carboxylate.

-

Cool the reaction mixture and slowly add zinc chloride, maintaining the temperature between 15-20 °C.

-

Stir the mixture for 30 minutes and then cool to 5-10 °C.

-

Add sodium nitrite in portions, ensuring the internal temperature remains between 5-10 °C.

-

After the addition is complete, continue stirring for a specified period.

-

Quench the reaction by slowly pouring the mixture into ice water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, for instance by suspending in hexane and heating, to obtain the final product.[4]

Causality Behind Experimental Choices

-

Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (5-10 °C) is crucial to prevent decomposition and side reactions.

-

Zinc Chloride: Zinc chloride can act as a Lewis acid to facilitate the reaction and stabilize the diazonium salt.

-

Excess Sodium Nitrite and Hydrochloric Acid: Using an excess of these reagents ensures the complete conversion of the starting amine to the diazonium salt.

Alternative Synthesis Pathway 1: Chlorination of a Hydroxypyrimidine Precursor

An alternative and widely used strategy for the synthesis of chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine (which often exists in its more stable tautomeric form, pyrimidinone).[6] In this approach, the synthesis of methyl 2-hydroxy-pyrimidine-5-carboxylate is the initial step, followed by its conversion to the target chloro-derivative.

Step 1: Synthesis of Methyl 2-Hydroxy-pyrimidine-5-carboxylate

The pyrimidine ring can be constructed through the condensation of a three-carbon component with an N-C-N fragment.[1] For instance, the reaction of a suitably substituted three-carbon synthons like ethyl 2-formyl-3-oxopropanoate with urea or its derivatives can yield the desired pyrimidinone core.

Step 2: Chlorination of Methyl 2-Hydroxy-pyrimidine-5-carboxylate

The conversion of the 2-hydroxypyrimidine to the 2-chloropyrimidine is a crucial step. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[6][7][8] Thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally preferred for nitrogen-containing heterocycles.[6]

Reaction Mechanism

The chlorination with POCl₃ is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the pyrimidinone attacks the phosphorus atom of POCl₃, leading to the elimination of HCl. Subsequent nucleophilic attack by a chloride ion on the C2 position of the pyrimidine ring, with the departure of a dichlorophosphate leaving group, yields the 2-chloropyrimidine. The presence of a tertiary amine base, such as N,N-dimethylaniline, can be used to scavenge the HCl produced and drive the reaction to completion.[8]

Experimental Protocol

A general procedure for the chlorination step is as follows:

-

A mixture of the 2-hydroxypyrimidine-5-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is heated at reflux.[8]

-

The reaction is monitored for completion by techniques such as TLC or LC-MS.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is quenched by cautiously adding it to ice-water.

-

The pH of the solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate).

-

The product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography.[8]

Causality Behind Experimental Choices

-

Excess POCl₃: Using phosphorus oxychloride as both the reagent and the solvent is common, as it drives the reaction to completion.

-

Reflux Temperature: The chlorination reaction typically requires elevated temperatures to proceed at a reasonable rate.

-

Careful Quenching: The reaction of POCl₃ with water is highly exothermic and releases HCl gas. Therefore, the quenching step must be performed with extreme caution in a well-ventilated fume hood.

Alternative Synthesis Pathway 2: De Novo Pyrimidine Ring Construction

A more versatile, albeit often more lengthy, approach involves the construction of the pyrimidine ring from acyclic precursors with the desired functionalities already in place or introduced at a later stage. This method offers the flexibility to synthesize a wide range of substituted pyrimidines.[9][10][11]

One such strategy involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a suitable amidinium salt.[9][11] To obtain the 2-chloro derivative, one would need to use a chloro-substituted amidine or introduce the chlorine at a later stage.

A more direct de novo synthesis leading to a 2-chloropyrimidine would involve the cyclocondensation of a three-carbon fragment with a chloro-substituted N-C-N component. However, the primary literature more commonly describes the chlorination of a pre-formed pyrimidinone ring as a more straightforward approach.

Comparative Analysis of Synthesis Pathways

| Feature | Primary Pathway (Diazotization) | Alternative Pathway 1 (Chlorination) | Alternative Pathway 2 (De Novo Synthesis) |

| Starting Materials | Methyl 2-aminopyrimidine-5-carboxylate | Acyclic precursors for pyrimidinone synthesis | Acyclic C-C-C and N-C-N fragments |

| Number of Steps | 1-2 steps | 2-3 steps | Multi-step |

| Yield | Moderate to good (e.g., 44.4%)[4] | Generally good to excellent | Variable, depends on the specific route |

| Scalability | Can be scalable with careful temperature control | Readily scalable | Can be complex to scale up |

| Hazards | Diazonium salts can be explosive; use of strong acids | Use of POCl₃ (corrosive, reacts violently with water) | Depends on the specific reagents used |

| Versatility | Specific to the synthesis of 2-chloropyrimidines from 2-aminopyrimidines | Applicable to a wide range of hydroxypyrimidines | Highly versatile for creating diverse pyrimidine derivatives |

Visualization of Synthesis Pathways

Primary Synthesis Pathway

Caption: Diazotization of 2-aminopyrimidine.

Alternative Pathway 1: Chlorination

Caption: Chlorination of 2-hydroxypyrimidine.

Conclusion

The synthesis of methyl 2-chloropyrimidine-5-carboxylate can be effectively achieved through several synthetic pathways. The choice of the most appropriate route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's safety infrastructure. The direct diazotization of methyl 2-aminopyrimidine-5-carboxylate offers a concise route, while the chlorination of a hydroxypyrimidine precursor provides a robust and scalable alternative. De novo synthesis, although more complex, offers the greatest flexibility for creating a diverse range of pyrimidine analogs. A thorough understanding of the underlying chemical principles and experimental parameters is paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. Retrieved January 12, 2026, from [Link]

-